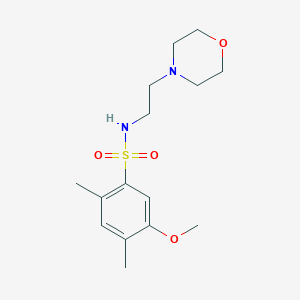

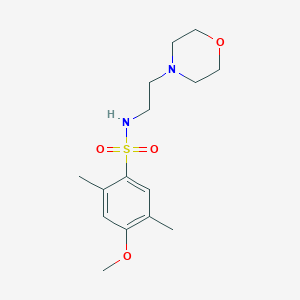

5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H24N2O4S . It has an average mass of 328.427 Da and a monoisotopic mass of 328.145691 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Mechanism of Action

Target of Action

A structurally similar compound, 6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine, has been shown to act on the d1 protein of photosystem-ii (ps-ii) inPhalaris minor, a major weed of wheat crop .

Mode of Action

The structurally similar compound mentioned above binds at the qb binding site of the d1 protein of ps-ii, which blocks the electron transfer in photosynthesis .

Biochemical Pathways

The inhibition of electron transfer in photosynthesis by the structurally similar compound suggests that the photosynthetic pathway is likely affected .

Result of Action

The structurally similar compound has shown herbicidal activity againstPhalaris minor .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds, especially those used as herbicides .

Advantages and Limitations for Lab Experiments

5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. It also has a long half-life, allowing for sustained effects in animal models. However, this compound has several limitations, including its potential for abuse and dependence, as well as its potential for adverse effects such as respiratory depression and cardiovascular toxicity.

Future Directions

There are several future directions for the study of 5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide. One area of interest is the development of novel cannabinoid-based therapeutics for various diseases such as cancer and epilepsy. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, particularly in humans. Finally, the potential for abuse and dependence of this compound should be further studied to inform regulatory policies and guidelines.

Synthesis Methods

5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is synthesized by reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-morpholinoethylamine hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, epilepsy, and chronic pain. It has been shown to have potent anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound has been studied for its potential use in drug discovery and development, particularly in the development of novel cannabinoid-based therapeutics.

properties

IUPAC Name |

5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTPTUQUQXPRFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

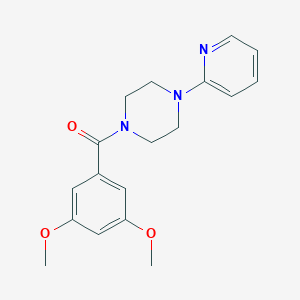

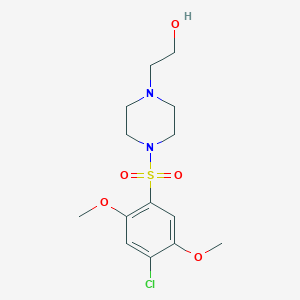

![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)

![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B501632.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B501634.png)